Polycondensation Yield: 2,6-Dibromo-4-tert-butylaniline vs. 2,6-Dibromoaniline
In a direct head-to-head study, both 2,6-dibromo-4-tert-butylaniline and 2,6-dibromoaniline were used as monomers in a Pd-catalyzed cross-coupling polycondensation. The resulting polymer yields were comparable, ranging from 56% to 86%, demonstrating that the addition of the tert-butyl group does not impede the core reactivity of the 2,6-dibromoaniline scaffold [1].
| Evidence Dimension | Polymer Yield in Pd-Catalyzed Polycondensation |
|---|---|
| Target Compound Data | Yield: 56–86% |
| Comparator Or Baseline | 2,6-Dibromoaniline (Yield: 56–86%) |
| Quantified Difference | Comparable yield range; no significant difference reported. |
| Conditions | Pd-catalyzed cross-coupling polycondensation with 1,3-phenylenebis(trimethyleneboronate) in benzene-water, K2CO3, Bu4NCl. |
Why This Matters
This data confirms that the target compound offers reactivity comparable to a simpler analog, but with the added benefit of a bulky tert-butyl group for enhanced material properties, without a yield penalty.
- [1] Spivey, A. C. et al. Syntheses and Characterization of Poly(1,3-phenylene-2-amino-1,3-phenylene)s and Dimer and Tetramer Model Compounds. Macromolecules 1998, 31, 7, 2055-2061. (Abstract) View Source
